molecular formula C8H18N2O B1286179 C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine CAS No. 910443-61-7

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine

Cat. No.: B1286179
CAS No.: 910443-61-7
M. Wt: 158.24 g/mol
InChI Key: SVWDIDWSZJLAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine is a chemical compound with the molecular formula C8H18N2O It is characterized by the presence of a pyrrolidine ring substituted with a methoxyethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine typically involves the reaction of pyrrolidine derivatives with methoxyethyl halides under controlled conditions. One common method involves the nucleophilic substitution reaction where pyrrolidine is reacted with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Scientific Research Applications

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine
  • 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
  • (1-Methylpyrrolidin-3-yl)methanamine

Comparison: C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine is unique due to its specific substitution pattern on the pyrrolidine ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity due to the presence of the methoxyethyl group. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Biological Activity

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine (CAS number 910443-61-7) is a pyrrolidine derivative that has garnered attention for its potential biological activities. The compound features a methoxyethyl substitution on the pyrrolidine ring, which may enhance its solubility and influence its interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₈N₂O. Its structure includes:

  • A five-membered nitrogen-containing pyrrolidine ring.
  • A methoxyethyl group that contributes to its solubility.
  • A methylamine moiety that may play a role in its biological interactions.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₈H₁₈N₂O
CAS Number910443-61-7
Ring StructurePyrrolidine
SubstituentsMethoxyethyl and methylamine

The biological activity of this compound is not fully characterized, but it is hypothesized to interact with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist at certain receptors, influencing their activity and downstream signaling pathways.

Potential Mechanisms:

  • Receptor Modulation: The compound may bind to specific receptors, modulating neurotransmitter systems.
  • Enzyme Inhibition: It could inhibit enzymes involved in key metabolic pathways.

Therapeutic Potential

Research indicates that pyrrolidine-based compounds often exhibit notable pharmacological effects. This compound has been explored for several potential therapeutic applications:

1. Neurological Disorders:

  • Some pyrrolidine derivatives have shown efficacy in treating depression by modulating neurotransmitter systems, suggesting that this compound may also have antidepressant properties.

2. Antitumor Activity:

  • Similar compounds have demonstrated antitumor effects in preclinical models. For instance, studies involving related structures indicated significant reductions in cancer cell viability .

3. Proteomics Research:

  • Due to its unique structure, it may serve as a specialty reagent for studying protein interactions and modifications.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
N-MethylpyrrolidineMethyl group on nitrogenNeuroactive properties
2-MethoxypyridineMethoxy group on pyridineAntimicrobial and anti-inflammatory
1-(2-Methoxyethyl)piperidinePiperidine ring with methoxyethylAnalgesic effects
C-[1-(2-Hydroxyethyl)-pyrrolidin-3-yl]-methylamineHydroxy group instead of methoxyPotential antidepressant

This compound stands out due to its specific substitution pattern on the pyrrolidine ring, which may lead to distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

[1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-5-4-10-3-2-8(6-9)7-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWDIDWSZJLAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589602
Record name 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-61-7
Record name 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.